N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
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Overview
Description
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its reactivity and stability.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It can be employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and benzodiazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may influence signaling pathways and biochemical processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
- N-(2-{1-[(2-BROMOPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
- N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Uniqueness
N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-13(23)20-11-10-18-21-16-8-4-5-9-17(16)22(18)12-14-6-2-3-7-15(14)19/h2-9H,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVVFPAXRBBRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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